molecular formula C21H14Br2N2O2 B110063 1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione CAS No. 878533-35-8

1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione

Cat. No. B110063
CAS RN: 878533-35-8
M. Wt: 486.2 g/mol
InChI Key: ROASQEPZAKGACK-UHFFFAOYSA-N
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Description

“1,3-bis(4-Bromophenyl)propan-2-one” is a chemical compound with the molecular formula C15H12Br2O . It is a solid substance at room temperature .


Synthesis Analysis

There are several methods to synthesize compounds similar to “1,3-bis(4-Bromophenyl)propan-2-one”. For instance, Wang et al. designed the imidazolium-based i-POPs through the Yamamoto reaction of 1,3-bis(4-bromophenyl)imidazolium bromide and tetrakis(4-bromophenyl)ethylene .


Molecular Structure Analysis

The molecular structure of “1,3-bis(4-Bromophenyl)propan-2-one” was successfully synthesized and crystallized in the monoclinic system of P21/c space group .


Chemical Reactions Analysis

“Bis(4-bromobenzyl) ketone” reacts with benzil in the presence of base in a double aldol condensation to form 2,5-bis(4-bromophenyl)-3,4-diphenylcyclopentadienone .


Physical And Chemical Properties Analysis

“1,3-bis(4-Bromophenyl)propan-2-one” has a molecular weight of 368.06 . It is a solid substance at room temperature .

Scientific Research Applications

Ring Transformations and Derivative Synthesis

1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione is involved in the synthesis of various derivatives through ring transformations. These transformations include the preparation of 1-amino-2,4-imidazolidinedione or 1,3-diamino-2,4-imidazolidinedione derivatives, demonstrating its versatility in chemical reactions (Milcent et al., 1991).

Synthesis of Imidazole Derivatives

Research on the synthetic technology and reaction mechanisms of derivatives, such as 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole, involves 1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione. These studies optimize conditions for high-yield production and explore reaction mechanisms, contributing to the advancement of synthetic chemistry (Hu Zhi-zhi, 2009).

Development of OLED Materials

Novel derivatives of 1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione, such as tetrahedral silicon-centered imidazolyl derivatives, show promising applications in organic light-emitting diodes (OLEDs). These derivatives exhibit high thermal stability and fluorescence, making them suitable as blue emitters or hole-blocking materials in OLEDs (Wang et al., 2010).

Metal Complex Synthesis

The compound is utilized in synthesizing multifunctional mononuclear bisthienylethene-cobalt(II) complexes. These complexes exhibit unique magnetic behaviors and photochromic properties, indicating potential for diverse scientific applications (Cao et al., 2015).

Structural Studies and Inclusion Hosts

1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione contributes to the synthesis of solvated bisimidazole derivatives. These derivatives have been structurally studied, showing potential as new inclusion hosts due to their unique conformation and solvent interactions (Felsmann et al., 2012).

Safety and Hazards

The safety data sheet for “1,3-bis(4-Bromophenyl)propan-2-one” indicates that it may cause skin irritation (H315) and serious eye irritation (H319) .

Future Directions

A novel fluorescence-based polymer sensor containing 1,4-dioctyloxy-2,5-diethynylbenzene (M1) and 1,3-bis(4-bromophenyl)propane-1,3-dione (M2) was synthesized based on Pd-catalyzed Sonogashira-coupling reaction . This indicates potential future directions in the development of sensors and other applications.

Mechanism of Action

Target of Action

The primary target of CAY10508 is the CB1 receptor . The CB1 receptor is a type of cannabinoid receptor that is predominantly found in the brain and nervous system, but also in other tissues. It plays a key role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain sensation, mood, and memory.

Mode of Action

CAY10508 acts as a potent and selective CB1 receptor inverse agonist . An inverse agonist is a type of drug that binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist. In the case of CAY10508, it binds to the CB1 receptor and decreases its activity. The Ki value, which is a measure of the binding affinity of the compound for its receptor, is 243 nM, and the EC50, which is a measure of the potency of the compound in producing a biological response, is 195 nM .

properties

IUPAC Name

1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Br2N2O2/c22-15-6-10-17(11-7-15)24-19(14-4-2-1-3-5-14)20(26)25(21(24)27)18-12-8-16(23)9-13-18/h1-13,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROASQEPZAKGACK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N(C(=O)N2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474409
Record name 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

878533-35-8
Record name 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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